Higher Computed Lipophilicity vs. 4‑(Benzyloxy)pyrimidine Supports CNS Drug‑Lead Enrichment
The target compound exhibits an XLogP3‑AA of 2.3, compared with 1.8 for 4‑(benzyloxy)pyrimidine, a common isomeric intermediate [1][2]. This +0.5 log-unit difference translates to a predicted ∼3‑fold increase in octanol/water partition coefficient, enhancing the likelihood of passive blood‑brain‑barrier penetration for CNS‑targeted scaffolds [1][2].
| Evidence Dimension | Computed XLogP3‑AA (lipophilicity) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 4‑(Benzyloxy)pyrimidine (CAS 888722‑09‑6): XLogP3‑AA 1.8 |
| Quantified Difference | +0.5 log units (~3× higher partition coefficient) |
| Conditions | XLogP3‑AA algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity improves prospects for CNS drug‑lead development, directly affecting compound library selection decisions.
- [1] PubChem. 4-(Benzyloxy)-N-methyl-2-pyrimidinamine (CID 79018407). Retrieved 2026‑04‑23. View Source
- [2] PubChem. 4-(Benzyloxy)pyrimidine (CID ????????). Retrieved 2026‑04‑23. View Source
